
PAOPA
科学的研究の応用
Therapeutic Applications in Neuropsychiatric Disorders
1. Schizophrenia
PAOPA has been extensively studied for its effects on schizophrenia, a complex mental disorder characterized by symptoms such as hallucinations, delusions, and cognitive impairments. Research indicates that this compound can ameliorate both positive and negative symptoms associated with schizophrenia in preclinical models:
- Behavioral Studies : In animal models, this compound demonstrated efficacy in reducing hyperlocomotion and social withdrawal, which are indicative of positive and negative symptoms, respectively. For instance, studies using the phencyclidine-induced rat model showed significant improvements in behaviors related to social interaction and cognitive function .
- Mechanistic Insights : The compound appears to enhance dopamine D2 receptor activity without affecting antagonist binding, suggesting a unique mechanism that could lead to improved therapeutic outcomes for patients with schizophrenia .
2. Parkinson's Disease
This compound has also shown promise in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by motor dysfunction:
- Neuroprotective Effects : In models of Parkinson's disease induced by neurotoxins such as 6-hydroxydopamine and MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), this compound exhibited neuroprotective properties and improved rotational behavior .
- Tardive Dyskinesia : The compound has been effective in preventing movement abnormalities induced by antipsychotic medications, suggesting its potential use in managing tardive dyskinesia—a common side effect of long-term antipsychotic treatment .
Case Studies
Study | Model | Findings |
---|---|---|
Mishra et al. (1997) | 6-OHDA lesioned rat model | Neuroprotective effects observed; improved rotational behavior |
Sharma et al. (2003) | Tardive dyskinesia model | Prevented haloperidol-induced movement disorders |
Beyaert et al. (2013) | Amphetamine-sensitized model | Ameliorated sensorimotor gating deficits; enhanced social interaction |
Dyck et al. (2011) | MK-801 induced model | Improved social deficits linked to negative symptoms |
作用機序
(3R)-2-オキソ-3-[(2S)-2-ピロリジニルカルボニル]アミノ-1-ピロリジンアセトアミドは、内因性リガンド結合部位とは異なるドーパミンD2受容体の部位に結合することによってその効果を発揮します。このアロステリック調節は、ドーパミンに対する受容体の親和性を高め、受容体の活性を高めます。この化合物は、Gタンパク質共役受容体キナーゼ2、アレスチン-3、細胞外シグナル調節キナーゼ1および2の上方調節など、さまざまなシグナル伝達経路に影響を与えます .
類似の化合物との比較
(3R)-2-オキソ-3-[(2S)-2-ピロリジニルカルボニル]アミノ-1-ピロリジンアセトアミドは、ドーパミンD2受容体の強力なアロステリック調節のためにユニークです。類似の化合物には以下が含まれます。
プロリルロイシルグリシンアミド: (3R)-2-オキソ-3-[(2S)-2-ピロリジニルカルボニル]アミノ-1-ピロリジンアセトアミドが由来する親化合物。
その他のドーパミン受容体モジュレーター: アリピプラゾールやハロペリドールなどの化合物も、異なるメカニズムによってドーパミン受容体を標的とする.
(3R)-2-オキソ-3-[(2S)-2-ピロリジニルカルボニル]アミノ-1-ピロリジンアセトアミドのユニークさは、その特定のアロステリック調節にあり、これは他のドーパミン受容体モジュレーターとは異なる治療プロファイルを提供します .
生化学分析
Biochemical Properties
PAOPA plays a significant role in biochemical reactions by modulating dopamine D2 receptors. It interacts with dopamine D2 receptors through an allosteric mechanism, enhancing the receptor’s response to dopamine. This interaction is crucial for its therapeutic effects, as it helps in normalizing dopamine signaling in conditions like schizophrenia . This compound also interacts with other biomolecules involved in dopamine signaling pathways, contributing to its overall efficacy.
Cellular Effects
This compound influences various types of cells, particularly neurons, by modulating dopamine signaling pathways. It affects cell function by enhancing dopamine receptor activity, which can lead to improved cell signaling, gene expression, and cellular metabolism. In preclinical models, this compound has been shown to ameliorate behavioral and biochemical abnormalities associated with schizophrenia, indicating its potential to restore normal cellular function in affected individuals .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to dopamine D2 receptors at an allosteric site, distinct from the dopamine binding site. This binding enhances the receptor’s response to dopamine, leading to increased receptor activation. This compound’s allosteric modulation results in changes in gene expression and enzyme activity, contributing to its therapeutic effects. Additionally, this compound can prevent and reverse behavioral and biochemical abnormalities in animal models of schizophrenia by normalizing dopamine signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard laboratory conditions and maintains its efficacy over extended periods. Long-term studies have shown that this compound can sustain its therapeutic effects, with minimal degradation observed. In vitro and in vivo studies have demonstrated that this compound can provide lasting improvements in cellular function and behavior in preclinical models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively modulates dopamine D2 receptors and improves behavioral and biochemical abnormalities. At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic use. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is most effective .
Metabolic Pathways
This compound is involved in metabolic pathways related to dopamine signaling. It interacts with enzymes and cofactors that regulate dopamine metabolism, contributing to its overall efficacy. This compound’s modulation of dopamine D2 receptors can influence metabolic flux and metabolite levels, further supporting its therapeutic potential in neuropsychiatric conditions .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its therapeutic effects. This compound’s distribution within the brain is particularly important for its role in modulating dopamine signaling and improving neuropsychiatric symptoms .
Subcellular Localization
This compound’s subcellular localization is primarily within the neuronal cells, where it exerts its effects on dopamine D2 receptors. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity and function, as it ensures that this compound can effectively modulate dopamine signaling pathways and provide therapeutic benefits .
準備方法
(3R)-2-オキソ-3-[(2S)-2-ピロリジニルカルボニル]アミノ-1-ピロリジンアセトアミドの合成は、いくつかの段階を伴います。合成経路は通常、中間体の調製から始まり、これらの中間体を特定の反応条件下でカップリングします。正確な合成経路と反応条件は、所有権のある情報であり、目的の純度と収率に応じて異なる場合があります .
(3R)-2-オキソ-3-[(2S)-2-ピロリジニルカルボニル]アミノ-1-ピロリジンアセトアミドの工業的製造方法は、広く文書化されていませんが、おそらく、より大量の容積に対応し、一貫した品質と純度を確保するために、実験室規模の合成を最適化することで実現されます .
化学反応の分析
(3R)-2-オキソ-3-[(2S)-2-ピロリジニルカルボニル]アミノ-1-ピロリジンアセトアミドは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: この化合物はまた、還元反応を受けることができ、化合物の還元形態をもたらします。
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます。これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります .
科学研究への応用
(3R)-2-オキソ-3-[(2S)-2-ピロリジニルカルボニル]アミノ-1-ピロリジンアセトアミドには、いくつかの科学研究への応用があります。
化学: これは、Gタンパク質共役受容体のアロステリック調節を研究するためのモデル化合物として使用されます。
生物学: この化合物は、さまざまな生物学的プロセスにおけるドーパミンD2受容体の役割を理解するための研究で使用されます。
医学: 統合失調症やパーキンソン病などの神経精神疾患の治療のための前臨床モデルにおいて、治療の可能性を示しています。
類似化合物との比較
(3R)-2-Oxo-3-[(2S)-2-pyrrolidinylcarbonyl]amino-1-pyrrolidineacetamide is unique due to its potent allosteric modulation of the dopamine D2 receptor. Similar compounds include:
Prolyl-leucyl-glycinamide: The parent compound from which (3R)-2-Oxo-3-[(2S)-2-pyrrolidinylcarbonyl]amino-1-pyrrolidineacetamide is derived.
Other dopamine receptor modulators: Compounds such as aripiprazole and haloperidol, which also target dopamine receptors but through different mechanisms.
The uniqueness of (3R)-2-Oxo-3-[(2S)-2-pyrrolidinylcarbonyl]amino-1-pyrrolidineacetamide lies in its specific allosteric modulation, which provides a distinct therapeutic profile compared to other dopamine receptor modulators .
生物活性
PAOPA (N-((R)-1-(2-amino-2-oxoethyl)-2-oxopyrrolidin-3-yl)pyrrolidine-2-carboxamide) is a potent analog of the endogenous peptide prolyl-leucyl-glycinamide (PLG), recognized for its allosteric modulation of the dopamine D2 receptor. This compound has garnered significant attention in neuroscience due to its potential therapeutic applications in treating neuropsychiatric disorders, particularly schizophrenia and Parkinson's disease. This article delves into the biological activity of this compound, highlighting its mechanisms, effects in various models, and relevant research findings.
This compound functions primarily as a positive allosteric modulator (PAM) of the dopamine D2 receptor. This means it enhances the receptor's response to dopamine without directly activating the receptor itself. The unique allosteric properties of this compound allow it to fine-tune dopaminergic signaling, which is crucial in conditions characterized by dopaminergic dysregulation.
Key Mechanisms:
- Increased Dopamine Binding : this compound enhances the binding affinity of dopamine to D2 receptors, facilitating improved dopaminergic signaling under pathological conditions .
- Neuroprotection : In models of Parkinson's disease, this compound has shown neuroprotective effects, possibly by modulating neuroinflammatory responses and promoting neuronal survival .
Behavioral Studies
This compound has been evaluated in multiple animal models to assess its impact on behavior and neurological function. Notable studies include:
- Schizophrenia Models : In phencyclidine (PCP)-induced models of schizophrenia, this compound administration significantly improved social interaction deficits and attenuated hyperlocomotion, suggesting a reversal of negative symptoms associated with schizophrenia .
- Parkinson's Disease Models : In 6-hydroxydopamine (6-OHDA) lesioned rats, this compound demonstrated a reduction in rotational behavior, indicating its potential to alleviate motor symptoms associated with Parkinson's disease .
- Tardive Dyskinesia : this compound effectively prevented movement abnormalities induced by haloperidol in rats, showcasing its protective role against drug-induced extrapyramidal symptoms .
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
Study | Model Used | Findings |
---|---|---|
Mishra et al. (1997) | 6-OHDA Lesioned Rats | Reduced rotational behavior; indicated motor symptom alleviation |
Sharma et al. (2003) | Haloperidol-Induced Rats | Prevented tardive dyskinesia-like symptoms |
Marcotte et al. (1998) | MPTP-Induced Mice | Showed neuroprotective effects against dopaminergic neuron loss |
Table 1: Summary of this compound's Effects in Animal Models
Condition | Model Type | Dose (mg/kg) | Main Effect |
---|---|---|---|
Schizophrenia | PCP-induced Rat Model | 5 | Improved social interaction, reduced hyperlocomotion |
Parkinson's Disease | 6-OHDA Rat Model | 10 | Reduced rotational behavior |
Tardive Dyskinesia | Haloperidol Rat Model | 1 | Prevented movement abnormalities |
Table 2: Mechanistic Insights from Recent Studies
Mechanism | Description |
---|---|
Allosteric Modulation | Enhances dopamine binding to D2 receptors without direct activation |
Neuroprotection | Reduces neuronal death in dopaminergic systems under stress conditions |
Behavioral Improvement | Attenuates negative symptoms in models of schizophrenia and movement disorders |
特性
IUPAC Name |
(2S)-N-[(3R)-1-(2-amino-2-oxoethyl)-2-oxopyrrolidin-3-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c12-9(16)6-15-5-3-8(11(15)18)14-10(17)7-2-1-4-13-7/h7-8,13H,1-6H2,(H2,12,16)(H,14,17)/t7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHVGEXNEZRSGG-JGVFFNPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2CCN(C2=O)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H]2CCN(C2=O)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114200-31-6 | |
Record name | 114200-31-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。